molecular formula C19H27N3O3S2 B2380313 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049443-43-7

5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2380313
CAS No.: 1049443-43-7
M. Wt: 409.56
InChI Key: KLNUZIYTUZOINZ-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for investigating neurological and oncological targets. Its molecular architecture integrates a thiophene-sulfonamide group linked via an ethyl spacer to a 4-(4-methoxyphenyl)piperazine moiety. The piperazine ring is a prevalent feature in many pharmacologically active compounds and is frequently employed to fine-tune physicochemical properties and serve as a versatile scaffold for presenting pharmacophoric elements to biological targets . Preliminary research on compounds with similar structural motifs suggests potential application in neuroscience, specifically as a tool compound for the study of serotonin receptor subtypes, such as the 5-HT 1A receptor . Furthermore, the integration of the sulfonamide functional group makes this compound a candidate for research into enzyme inhibition. Sulfonamides are known to interact with a variety of enzyme families and have been explored in the context of cancer research and antimicrobial agents . Researchers are investigating this compound for its potential to modulate key signaling pathways involved in cell proliferation. Its structure aligns with the design of molecules that target protein kinases and other ATP-binding sites, providing a basis for in vitro studies aimed at developing novel therapeutic strategies . This compound is intended for research use only in controlled laboratory settings.

Properties

IUPAC Name

5-ethyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-3-18-8-9-19(26-18)27(23,24)20-10-11-21-12-14-22(15-13-21)16-4-6-17(25-2)7-5-16/h4-9,20H,3,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNUZIYTUZOINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Medicinal Chemistry

5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide has garnered interest for its potential as a therapeutic agent, especially in treating neurological disorders. Its structure suggests possible interactions with neurotransmitter receptors, which are crucial for modulating various neurological pathways.

Table 1: Potential Therapeutic Targets

Target ReceptorRole in Neurological Disorders
Serotonin ReceptorsMood regulation and anxiety
Dopamine ReceptorsMotor control and reward pathways
GABA ReceptorsAnxiety and sleep regulation

Pharmacology

The compound is utilized in pharmacological studies to evaluate its binding affinity and activity at various receptors. Preliminary studies indicate that it may exhibit selective activity towards certain receptor subtypes, making it a candidate for further investigation in drug development.

Case Study: Binding Affinity Analysis
A study conducted on the binding affinity of this compound showed that it binds effectively to serotonin receptors, suggesting its potential use as an antidepressant or anxiolytic agent .

Biological Research

In biological research, this compound is being investigated for its effects on cellular pathways. Initial findings suggest that it may possess anti-inflammatory properties and could act as a neuroprotective agent.

Table 2: Biological Activities

Activity TypeObserved Effects
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectionProtection against oxidative stress

Case Study: Neuroprotective Effects
Research demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, highlighting its potential role in neurodegenerative disease treatment .

Industrial Applications

Beyond its medicinal implications, this compound may also find applications in the development of new materials or as a precursor in synthesizing other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Piperazine-Substituted Analogs

Substituent Effects on the Aryl Group

The 4-methoxyphenyl group in the target compound distinguishes it from analogs such as 5-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide (BJ26052, CAS 1049392-15-5) . Key differences include:

  • Electron-donating vs. This difference may influence solubility, membrane permeability, and receptor interactions.
  • Molecular weight : The target compound (C₁₉H₂₆N₃O₃S₂, MW 424.55) is slightly heavier than BJ26052 (C₁₈H₂₄FN₃O₂S₂, MW 397.53) due to the methoxy group.
Piperazine-Linked Quinoline Derivatives

Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) from share the 4-methoxyphenyl-piperazine motif but differ in their core structure (quinoline vs. thiophene) and functional groups (ester vs. sulfonamide). These differences likely alter:

  • Binding modes: Quinoline derivatives may intercalate into DNA or target kinases, whereas sulfonamides often inhibit enzymes like carbonic anhydrase.
  • Synthetic yields : C6 was synthesized in high purity via crystallization, similar to the target compound’s expected synthesis route .

Sulfonamide-Containing Analogs

Thiazole vs. Thiophene Cores

N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives () feature a thiazole ring instead of thiophene.

Ureido-Thiazole Derivatives

Compounds like Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, ) incorporate ureido and ester groups. These polar functionalities may improve water solubility but reduce blood-brain barrier penetration compared to the target compound’s ethyl-sulfonamide group.

Pharmacophore Overlap with Serotonin Receptor Ligands

The 4-methoxyphenyl-piperazine moiety in the target compound resembles the structure of 18F-Mefway, a serotonin 1A (5-HT₁A) receptor imaging agent .

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Key Functional Groups Molecular Weight Notable Properties
Target Compound Thiophene 4-Methoxyphenyl Sulfonamide, Ethyl 424.55 Potential 5-HT₁A affinity
BJ26052 Thiophene 4-Fluorophenyl Sulfonamide, Ethyl 397.53 Improved lipophilicity
C6 Quinoline 4-Methoxyphenyl Ester, Methyl N/A DNA intercalation potential
10d Thiazole Ureido-phenyl Ureido, Ester 548.2 High solubility
18F-Mefway Cyclohexane 2-Methoxyphenyl Carboxamide, Fluorine N/A 5-HT₁A imaging agent

Biological Activity

5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S, with a molecular weight of 368.47 g/mol. Its structure features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are known to influence its biological properties.

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors. The piperazine component is particularly relevant for its interactions with serotonin (5-HT) receptors, which play a crucial role in mood regulation and other neurological functions.

Serotonin Receptor Interaction

Studies have shown that derivatives containing piperazine can act as agonists or antagonists at the 5-HT1A receptor. For instance, compounds with similar piperazine configurations have demonstrated high affinity for the 5-HT1A receptor, suggesting that this compound may exhibit similar properties .

Antidepressant Effects

The compound has been evaluated for its potential antidepressant effects through its action on serotonin pathways. In animal models, compounds with analogous structures have shown significant reductions in depressive-like behaviors, indicating that this compound could also possess similar therapeutic effects.

Antineoplastic Activity

There is emerging evidence suggesting that sulfonamide derivatives may exhibit antineoplastic properties. In vitro studies have indicated that some sulfonamide compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Case Studies

  • Anticancer Activity : A study on related thiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HT-29 and TK-10). These compounds induced apoptosis and were more effective than standard chemotherapeutic agents at certain concentrations .
  • Neuropharmacological Studies : A series of experiments involving piperazine derivatives showed that they could effectively modulate serotonin levels in the brain, leading to improved mood and anxiety profiles in rodent models .

Data Tables

Activity Observation Reference
AntidepressantReduced depressive-like behaviors
AntineoplasticInduced apoptosis in cancer cells
Serotonin Receptor BindingHigh affinity for 5-HT1A receptors

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of the thiophene-2-sulfonamide core via sulfonation of a 5-ethylthiophene precursor.
  • Step 2 : Functionalization of the piperazine ring with a 4-methoxyphenyl group, achieved through nucleophilic substitution or coupling reactions.
  • Step 3 : Ethyl linker introduction via alkylation or reductive amination. Key intermediates include 4-(4-methoxyphenyl)piperazine and 5-ethylthiophene-2-sulfonyl chloride .
    • Validation : Intermediate purity is confirmed via TLC and HPLC, with yields optimized using continuous flow synthesis for scalability .

Q. How is the structural integrity and purity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., piperazine ethyl linkage, methoxyphenyl group).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z vs. calculated for C19H26N3O3S2C_{19}H_{26}N_3O_3S_2).
  • X-ray Crystallography : Resolves conformational details of the piperazine-thiophene interface in crystalline form .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against serine/threonine kinases or carbonic anhydrases due to sulfonamide’s known affinity.
  • Receptor Binding : Screen for interactions with dopamine or serotonin receptors (piperazine moieties often target GPCRs).
  • Cytotoxicity : Use NCI-60 cell line panels to assess antitumor potential, as seen in structurally related thiazole sulfonamides .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s pharmacological profile?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) via:
  • Computational Modeling : Density Functional Theory (DFT) to calculate electron-donating effects of the methoxy group on piperazine basicity.
  • In Vitro Assays : Measure binding affinity shifts in receptor assays (e.g., ΔpKi values for dopamine D2/D3 receptors) .
  • Data Interpretation : Methoxy’s electron-donating effect may enhance receptor-ligand hydrogen bonding, but reduce membrane permeability due to increased polarity .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., pH, cell lines, ligand concentrations). For example, antitumor activity in used 60 cell lines, while lack of activity in other studies may stem from poor solubility in specific media.
  • Counter-Screening : Test disputed activities (e.g., antimicrobial vs. kinase inhibition) under standardized protocols.
  • Structural Confirmation : Verify if discrepancies arise from stereochemical impurities (e.g., ethyl linker chirality) via chiral HPLC .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce prodrug moieties (e.g., acetylated methoxy groups) to enhance blood-brain barrier penetration.
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., piperazine N-oxidation) and deploy deuterium labeling to slow degradation .
  • Formulation : Nanoemulsion or cyclodextrin complexation to improve aqueous solubility, critical for intravenous administration .

Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound towards neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with 5-HT1A_{1A} or σ1 receptors, focusing on sulfonamide’s role in hydrogen bonding.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers to assess stability over 100-ns trajectories.
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects (e.g., hERG channel inhibition) .

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